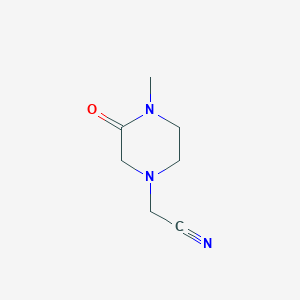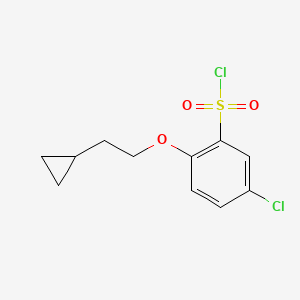![molecular formula C11H8Cl2N2O3 B1455861 3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 1178240-51-1](/img/structure/B1455861.png)
3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
描述
3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid, also known as 3-DCPO, is a synthetic organic compound with a molecular formula of C10H6Cl2NO3. It is a white crystalline solid that is insoluble in water and has a melting point of 190-192°C. 3-DCPO is a member of the oxadiazole family, which is a class of heterocyclic compounds that are used in a variety of applications, such as pharmaceuticals, pesticides, and dyes. This compound has been studied extensively due to its potential applications in a range of fields, including medicine, agriculture, and materials science.
科学研究应用
3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid has been studied for its potential applications in a range of scientific fields. In medicine, it has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its potential to act as an anti-inflammatory agent. In agriculture, it has been studied as a potential herbicide and insecticide. In materials science, it has been studied for its potential to act as a corrosion inhibitor and as a flame retardant.
作用机制
The mechanism of action of 3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of essential metabolites, such as nucleic acids and proteins. It is also believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
生化和生理效应
3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, as well as act as an anti-inflammatory agent. In vivo studies have shown that it can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to have an anti-cancer effect in certain animal models.
实验室实验的优点和局限性
The advantages of using 3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid in laboratory experiments include its low cost, its low toxicity, and its availability in a range of concentrations. The main limitation of using 3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid in laboratory experiments is its insolubility in water, which makes it difficult to work with in aqueous solutions. Additionally, its low solubility in organic solvents may limit its use in certain types of experiments.
未来方向
The potential applications of 3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid are vast, and there are many areas of research that could be explored in the future. These include further investigation into its potential use as an anti-inflammatory agent and its potential to inhibit the growth of certain bacteria and fungi. Additionally, further research could be conducted into its potential to act as an inhibitor of the enzyme acetylcholinesterase and its potential anti-cancer effects. Finally, further research could be conducted into its potential to act as a corrosion inhibitor and a flame retardant.
属性
IUPAC Name |
3-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-6-1-2-7(8(13)5-6)11-15-14-9(18-11)3-4-10(16)17/h1-2,5H,3-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGVGWCLKVUGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















